Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with cyclopropyl, ethyl, and trifluoromethyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activities and interactions with biomolecules.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, leading to various biological effects. The cyclopropyl, ethyl, and trifluoromethyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Another quinoline derivative with similar pharmacological properties.
Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and exhibit diverse biological activities.
Uniqueness
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, enhances its stability and reactivity compared to other quinoline derivatives.
Biological Activity
Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate (hereafter referred to as compound 1) is a quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of compound 1, including its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Structure:
- Molecular Formula: C18H18F3NO2
- Molecular Weight: 337.3 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, potentially leading to antitumor effects, while the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets.
Key Mechanisms:
- Intercalation with DNA: The planar structure of the quinoline allows it to fit between base pairs in DNA, which may inhibit replication and transcription.
- Enzyme Inhibition: Compound 1 may inhibit specific enzymes involved in metabolic pathways, similar to other quinoline derivatives.
Biological Activity
Research indicates that compound 1 exhibits a variety of biological activities, including:
Antimicrobial Activity:
Several studies have highlighted the antimicrobial properties of quinoline derivatives. Compound 1 has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties:
Quinoline derivatives are known for their anticancer activities. Preliminary studies indicate that compound 1 may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.
Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Experimental Data
-
Antimicrobial Studies:
- A study tested compound 1 against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to standard antibiotics .
- Anticancer Evaluation:
- Anti-inflammatory Activity:
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | Similar quinoline structure | Antimicrobial, anticancer |
Quinoline-2-carboxylate derivatives | Common quinoline core | Diverse biological activities |
Properties
Molecular Formula |
C18H18F3NO2 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H18F3NO2/c1-3-12-13-9-11(18(19,20)21)7-8-14(13)22-16(10-5-6-10)15(12)17(23)24-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
IXTVKQRSMOMBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC |
Origin of Product |
United States |
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